molecular formula C27H25FN2O5 B12638739 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-

7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-

Cat. No.: B12638739
M. Wt: 476.5 g/mol
InChI Key: XDJXADSPEOZUTL-UHFFFAOYSA-N
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Description

7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and various substituted benzaldehydes. Common synthetic routes may involve:

    Condensation Reactions: Combining isoquinoline derivatives with substituted benzaldehydes under acidic or basic conditions.

    Reduction Reactions: Reducing intermediate compounds to achieve the desired tetrahydro structure.

    Hydroxylation: Introducing the N-hydroxy group through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions can introduce different substituents, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various substituted isoquinoline derivatives with potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes and receptors

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Isoquinoline derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Phenyl Substituted Compounds: Compounds with similar phenyl substituents.

    Hydroxy Substituted Compounds: Compounds with similar N-hydroxy groups.

Uniqueness

The uniqueness of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H25FN2O5

Molecular Weight

476.5 g/mol

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoyl]-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide

InChI

InChI=1S/C27H25FN2O5/c1-34-23-10-7-19(25(15-23)35-2)14-24(18-5-8-22(28)9-6-18)27(32)30-12-11-17-3-4-20(26(31)29-33)13-21(17)16-30/h3-10,13-15,33H,11-12,16H2,1-2H3,(H,29,31)

InChI Key

XDJXADSPEOZUTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C=C(C=C4)C(=O)NO)OC

Origin of Product

United States

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